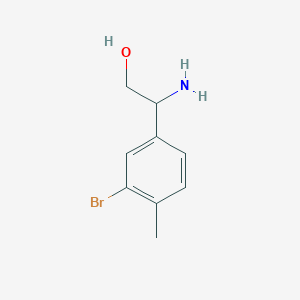
2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylphenylacetic acid followed by amination and reduction steps. One common method includes:
Bromination: 4-methylphenylacetic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then reacted with ammonia or an amine to introduce the amino group.
Reduction: The final step involves the reduction of the intermediate to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反应分析
Types of Reactions
2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the molecule can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- 2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-4-fluorophenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-5-methylphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(3-bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
2-amino-2-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(4-8(6)10)9(11)5-12/h2-4,9,12H,5,11H2,1H3 |
InChI 键 |
YSVIUORWGXALKI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(CO)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


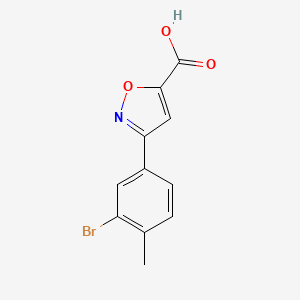
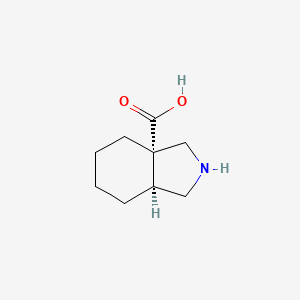
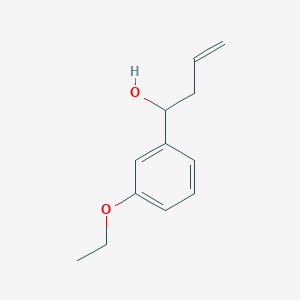
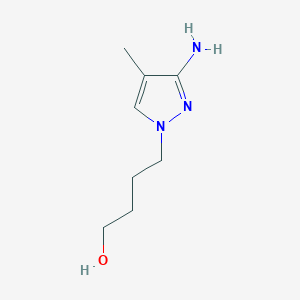

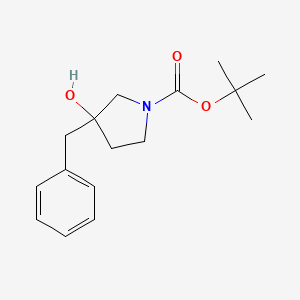
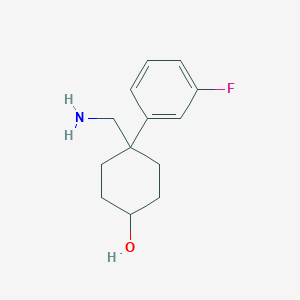
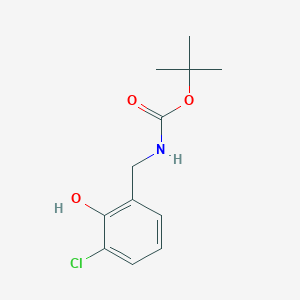

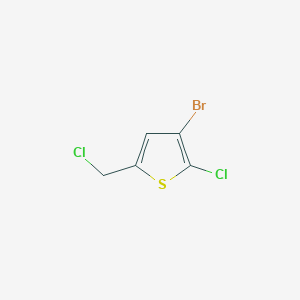
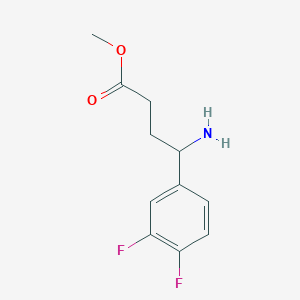
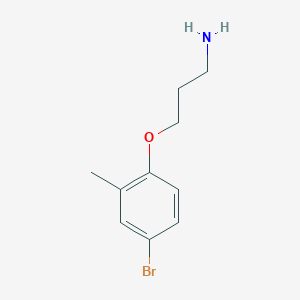
![2-Amino-2-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B15314459.png)

